molecular formula C26H23N3O5 B6479091 methyl 2'-amino-6'-benzyl-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 873571-35-8

methyl 2'-amino-6'-benzyl-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B6479091
CAS No.: 873571-35-8
M. Wt: 457.5 g/mol
InChI Key: ZQXZFLQSUHPVCJ-UHFFFAOYSA-N
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Description

This compound is a spirocyclic indole-pyrano[3,2-c]pyridine hybrid with a benzyl group at the 6' position, methyl groups at 1 and 7', and a methyl carboxylate at the 3' position. The spiro junction between the indole and pyrano-pyridine moieties creates a rigid, three-dimensional structure, which may enhance binding specificity in biological systems.

Properties

IUPAC Name

methyl 2'-amino-6'-benzyl-1,7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5/c1-15-13-19-20(23(30)29(15)14-16-9-5-4-6-10-16)26(21(22(27)34-19)24(31)33-3)17-11-7-8-12-18(17)28(2)25(26)32/h4-13H,14,27H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXZFLQSUHPVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1CC3=CC=CC=C3)C4(C5=CC=CC=C5N(C4=O)C)C(=C(O2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2'-amino-6'-benzyl-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound that belongs to the class of spiro compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed examination of its biological activity based on recent studies.

Chemical Structure and Properties

The compound's structure is characterized by a spiro-indole-pyrano framework which is known for various pharmacological properties. The presence of multiple functional groups contributes to its biological efficacy.

Anticancer Activity

Recent research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : Preliminary studies suggest IC50 values ranging from 15 µM to 30 µM across different cell lines, indicating moderate to potent activity against these cancer types .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : It has been shown to induce G1 phase arrest in some studies, thereby inhibiting cell proliferation .
  • Inhibition of Angiogenesis : Compounds with similar structures have demonstrated the ability to inhibit vascular endothelial growth factor (VEGF), thus preventing tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values around 10 µg/mL for Staphylococcus aureus and 15 µg/mL for Escherichia coli .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Breast Cancer Cells : In vitro studies demonstrated that treatment with the compound led to a significant reduction in cell viability in MCF-7 cells compared to control groups.
  • Antimicrobial Efficacy : A case study involving infected wounds treated with formulations containing the compound showed faster healing rates and reduced bacterial load compared to standard treatments.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial in cancer cell survival and growth .

Antimicrobial Properties

Another notable application is its antimicrobial activity. Compounds related to methyl 2'-amino-6'-benzyl-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate have shown effectiveness against various bacterial strains. In vitro studies have reported minimum inhibitory concentrations (MIC) that suggest potential use in treating bacterial infections resistant to conventional antibiotics .

Neuroprotective Effects

Additionally, this compound has been investigated for its neuroprotective effects. It has been found to exhibit antioxidant properties that protect neuronal cells from oxidative stress-induced damage. This suggests a possible therapeutic role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pesticide Development

In agricultural applications, the compound's derivatives are being explored as potential pesticides. Their ability to disrupt the biological processes of pests makes them suitable candidates for developing eco-friendly agricultural chemicals. Studies have shown that these compounds can effectively target specific pest species while minimizing harm to beneficial insects .

Plant Growth Regulation

Furthermore, research indicates that certain derivatives can act as plant growth regulators. They enhance root development and improve stress tolerance in plants under adverse environmental conditions. This application could lead to increased crop yields and sustainability in agriculture .

Polymer Synthesis

In material science, this compound has potential applications in synthesizing novel polymers. Its unique structure allows it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research is ongoing to optimize these materials for use in coatings and composite materials .

Nanotechnology

Moreover, this compound can be utilized in nanotechnology for drug delivery systems. Its ability to form stable nanoparticles can facilitate targeted drug delivery mechanisms that improve therapeutic efficacy while reducing side effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Spiro-Indole Cores

  • Compound 1: 2'-Amino-1-butyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile () Key Differences:
  • Substituents: Butyl group at 1 vs. methyl in the target compound; cyano (-CN) at 3' vs. carboxylate (-COOCH₃).
  • Implications: The butyl group increases hydrophobicity (higher logP), while the cyano group may reduce solubility compared to the carboxylate ester. Synthesis: Likely involves similar spirocyclization steps but with alkylation/cyanation reagents.
  • Compound 2 : 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic acid ()

    • Key Differences :
  • Core: Pyrazolo-pyridine vs. pyrano-pyridine.
  • Substituents: Diphenyl groups and carboxylic acid vs. benzyl and methyl carboxylate.
    • Implications : The carboxylic acid may enhance aqueous solubility but reduce membrane permeability compared to the ester.

Heterocyclic Compounds with Fused Ring Systems

  • Compound 3 : (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile ()
    • Key Differences :
  • Core: Thiazolo-pyrimidine vs. pyrano-pyridine.
  • Substituents: Methylfuran and cyano groups; lacks spiro architecture. Physical Properties: Melting points range from 213–246°C, with IR peaks for NH (3,423–3,436 cm⁻¹) and CN (2,209–2,219 cm⁻¹) .
  • Compound 4 : Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate ()

    • Key Differences :
  • Core: Triazolo-pyrimidine vs. pyrano-pyridine.
  • Substituents: Hydroxyphenyl and diphenyl groups; carboxylate ester similar to the target compound.
    • Spectral Data : IR shows C=O at 1,666 cm⁻¹; NMR confirms ester and aromatic protons .

Functional Group and Property Comparison

Property Target Compound Compound 1 () Compound 3 ()
Core Structure Spiro[indole-pyrano-pyridine] Spiro[indole-pyrano-pyridine] Thiazolo-pyrimidine
Key Substituents 6'-Benzyl, 3'-COOCH₃ 1-Butyl, 3'-CN Methylfuran, CN
Melting Point Not reported Not reported 213–246°C
Hydrogen Bonding 2'-NH₂, 2/5'-C=O 2'-NH₂, 2/5'-C=O NH, C=O
Spectral Markers Likely C=O (~1,700 cm⁻¹), NH (~3,400 cm⁻¹) CN (~2,200 cm⁻¹) CN (~2,209 cm⁻¹), NH (~3,423 cm⁻¹)

Research Findings and Implications

  • Synthetic Accessibility : Spiro compounds like the target require multistep syntheses, whereas fused heterocycles (e.g., thiazolo-pyrimidines) are often synthesized via one-pot reactions .
  • Bioactivity Potential: The benzyl group in the target compound may enhance lipophilicity, favoring blood-brain barrier penetration, while carboxylate esters (as in Compound 4) are prodrug motifs for improved bioavailability .
  • Chirality Considerations : Spiro architectures (e.g., in ) introduce stereochemical complexity, which could be leveraged for enantioselective interactions in drug design .

Preparation Methods

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are pivotal for constructing the spiro[indole-pyrano-pyridine] framework. A representative approach involves the condensation of 1-alkylindoline-2,3-diones, malononitrile, and methyl 5-hydroxy-1H-pyrazole-3-carboxylate under acidic conditions. For instance, a sulfonic acid polyvinyl pyridinium ionic liquid (PVPy-IL-B-SO₃H) catalyzes the three-component reaction of malononitrile, 1-ethylindoline-2,3-dione, and methyl 5-hydroxy-1H-pyrazole-3-carboxylate under ultrasonic irradiation, yielding spiro-pyrano[2,3-c]pyrazole derivatives in 85–92% yields . This method avoids column chromatography, enhancing practicality for large-scale synthesis.

Table 1: Optimization of Multi-Component Reaction Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
PVPy-IL-B-SO₃HSolvent-free601.592
Fe₃O₄@l-arginineSolvent-free80288
NoneEtOHReflux665

The solvent-free approach using Fe₃O₄@l-arginine nanocomposite demonstrates comparable efficiency (88% yield) , while catalyst-free conditions in ethanol yield suboptimal results (65%) .

Catalytic Methods for Cyclization and Functionalization

Cerium ammonium nitrate (CAN) and acidic ionic liquids are critical for facilitating cyclization. In a microwave-assisted synthesis, CAN (10 mol%) promotes the dehydration and cyclization of aminopyrimidine and pyruvic acid derivatives to form pyrrolo[2,3-d]pyrimidines . Similarly, PVPy-IL-B-SO₃H catalyzes the formation of the pyrano[3,2-c]pyridine core via dual activation of carbonyl and nitrile groups .

Key Reaction Steps:

  • Condensation: 1-Alkylindoline-2,3-dione reacts with malononitrile to form a Knoevenagel adduct.

  • Cyclization: The adduct undergoes nucleophilic attack by methyl 5-hydroxy-1H-pyrazole-3-carboxylate, facilitated by acidic catalysts.

  • Spiro-Ring Formation: Intramolecular dehydration yields the spiro[indole-3,4'-pyrano] scaffold .

Solvent-Free and Green Synthesis

Green methodologies prioritize solvent-free conditions and recyclable catalysts. Fe₃O₄@l-arginine, a magnetically separable nanocatalyst, enables the synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives at 80°C with 88% yield . This approach eliminates toxic solvents and reduces purification steps, aligning with sustainable chemistry principles.

Table 2: Comparison of Green Synthesis Parameters

ParameterFe₃O₄@l-arginine PVPy-IL-B-SO₃H
Catalyst Loading8 mol%10 mol%
Temperature (°C)8060
Reaction Time (h)21.5
Reusability5 cycles4 cycles

Microwave and Ultrasonic-Assisted Techniques

Microwave irradiation significantly accelerates reaction kinetics. For example, CAN-mediated synthesis under microwaves (80°C, 8 minutes) achieves 60% yield for pyrrolo[2,3-d]pyrimidines . Ultrasonic irradiation enhances mass transfer in the PVPy-IL-B-SO₃H-catalyzed reaction, reducing time to 1.5 hours .

Structural Characterization and Analytical Data

While specific data for the target compound are limited, analogous spiro derivatives exhibit characteristic spectral features:

  • IR: C=O stretches at 1751–1632 cm⁻¹, NH stretches at 3402–3217 cm⁻¹ .

  • ¹H NMR: Methyl groups resonate at δ 2.1–3.3 ppm, aromatic protons at δ 6.8–7.9 ppm .

  • ¹³C NMR: Spiro-carbon appears at δ 60–70 ppm, carbonyl carbons at δ 165–175 ppm .

Q & A

Basic Question: What are the key challenges in synthesizing methyl 2'-amino-6'-benzyl-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate, and what multi-step approaches are recommended?

Methodological Answer:
The synthesis of this spiro-fused polycyclic compound requires addressing steric hindrance, regioselectivity, and functional group compatibility. A multi-step strategy involves:

  • Step 1: Sequential protection of the amino group (e.g., using Boc or benzyloxycarbonyl) to prevent unwanted side reactions during cyclization .
  • Step 2: Formation of the pyrano[3,2-c]pyridine core via a one-pot two-step reaction, as demonstrated in related tetrahydroimidazo[1,2-a]pyridine syntheses (e.g., using diethyl dicarboxylates and nitrile precursors under reflux conditions) .
  • Step 3: Spiro-annulation of the indole moiety using a Michael addition or radical-mediated cyclization, followed by deprotection .
    Key Challenge: Achieving high stereochemical purity requires optimizing reaction temperature and solvent polarity (e.g., DMF or acetic anhydride mixtures) .

Basic Question: Which spectroscopic techniques are critical for characterizing the structural complexity of this compound?

Methodological Answer:

  • 1H and 13C NMR: Essential for confirming regiochemistry and substituent positions. For example, the benzyl group’s aromatic protons appear as distinct multiplets (δ 7.2–7.5 ppm), while the spiro carbon’s chemical shift is typically observed at ~98–110 ppm .
  • 2D NMR (COSY, HSQC): Resolves overlapping signals in the pyrano-pyridine and indole moieties .
  • HRMS: Validates molecular weight accuracy (e.g., deviation < 2 ppm) .
  • IR Spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups .

Advanced Question: How can researchers resolve contradictions in regioselectivity observed during functionalization of the pyrano-pyridine ring?

Methodological Answer:
Regioselectivity conflicts often arise from competing electronic and steric effects. To address this:

  • Computational Modeling: Use DFT calculations to predict reactive sites based on frontier molecular orbital (FMO) analysis .
  • Direct Comparison: Synthesize and characterize regioisomers (e.g., varying substituent positions on the pyridine ring) using X-ray crystallography, as done for structurally related spiro compounds .
  • Kinetic Control: Adjust reaction conditions (e.g., low-temperature nucleophilic attacks) to favor thermodynamically disfavored products .

Advanced Question: What computational methods are recommended to predict the reactivity of this compound in catalytic or medicinal chemistry applications?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model interactions with biological targets (e.g., enzyme active sites) to assess binding affinity .
  • Docking Studies: Use software like AutoDock Vina to screen for potential pharmacological activity, focusing on the spiro core’s conformational flexibility .
  • QSAR Models: Correlate substituent effects (e.g., benzyl vs. methyl groups) with bioactivity using datasets from analogs like pyrimidine derivatives .

Basic Question: How do solvent systems influence the cyclization efficiency during synthesis?

Methodological Answer:

  • Polar Aprotic Solvents (DMF, DMSO): Enhance solubility of intermediates but may promote side reactions (e.g., hydrolysis of esters).
  • Acetic Anhydride/Acetic Acid Mixtures: Effective for cyclization via acid-catalyzed mechanisms, as shown in thiazolo-pyrimidine syntheses (yields up to 68%) .
  • Reflux Conditions: Critical for achieving thermodynamic control in multi-component reactions .

Advanced Question: What strategies mitigate instability of the dioxo groups under basic or oxidative conditions?

Methodological Answer:

  • Protection of Carbonyls: Convert dioxo groups to ketal or enol ether derivatives during reactive steps .
  • Inert Atmosphere: Perform sensitive reactions under nitrogen/argon to prevent oxidation .
  • Stability Screening: Use accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .

Basic Question: What purification methods are optimal for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility differences, achieving >95% purity .
  • HPLC: Employ reverse-phase C18 columns for analytical purity checks .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., benzyl → substituted aryl groups) and assess changes in activity, as demonstrated in pyrano[3,2-c]pyrazole derivatives .
  • In Vitro Assays: Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase or protease targets) .
  • Crystallographic Data: Correlate binding modes (e.g., hydrogen bonding with the carboxylate group) with potency .

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